molecular formula C8H12ClNO2S B578515 N-Methyl-4-(methylsulfonyl)aniline hydrochloride CAS No. 1263378-01-3

N-Methyl-4-(methylsulfonyl)aniline hydrochloride

Cat. No.: B578515
CAS No.: 1263378-01-3
M. Wt: 221.699
InChI Key: JLMAKOFZASQMNU-UHFFFAOYSA-N
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Description

N-Methyl-4-(methylsulfonyl)aniline hydrochloride is an organic compound with the molecular formula C8H12ClNO2S. It is a derivative of aniline, where the aniline ring is substituted with a methyl group and a methylsulfonyl group. This compound is often used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-4-(methylsulfonyl)aniline hydrochloride typically involves the methylation of 4-(methylsulfonyl)aniline. One common method is the reaction of 4-(methylsulfonyl)aniline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4-(methylsulfonyl)aniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Nitro or halogenated derivatives of the aniline ring.

Scientific Research Applications

N-Methyl-4-(methylsulfonyl)aniline hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-Methyl-4-(methylsulfonyl)aniline hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a decrease in its activity. The pathways involved in this inhibition depend on the specific enzyme and the context of the study.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methylsulfonyl)aniline hydrochloride
  • N-Methyl-4-(methylthio)aniline hydrochloride
  • N-Methyl-4-(methylsulfinyl)aniline hydrochloride

Uniqueness

N-Methyl-4-(methylsulfonyl)aniline hydrochloride is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic applications and research studies where other similar compounds may not be as effective.

Properties

IUPAC Name

N-methyl-4-methylsulfonylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S.ClH/c1-9-7-3-5-8(6-4-7)12(2,10)11;/h3-6,9H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLMAKOFZASQMNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)S(=O)(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00719221
Record name 4-(Methanesulfonyl)-N-methylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00719221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263378-01-3
Record name 4-(Methanesulfonyl)-N-methylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00719221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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